molecular formula FeZr3 B14720942 Iron;zirconium CAS No. 12160-13-3

Iron;zirconium

Cat. No.: B14720942
CAS No.: 12160-13-3
M. Wt: 329.52 g/mol
InChI Key: MYUWZSPTERTQGL-UHFFFAOYSA-N
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Description

Iron-zirconium (Fe-Zr) compounds and alloys are critical materials in advanced industrial applications due to their unique thermal, mechanical, and chemical properties. These materials typically exist as intermetallic compounds (e.g., FeZr₂) or solid solutions, often synthesized via methods like ion-plasma deposition, thermal annealing, or aluminothermic reduction . Fe-Zr alloys exhibit high-temperature stability (melting points up to 1650°C), corrosion resistance, and low neutron-capture cross-sections, making them indispensable in nuclear reactors, aerospace components, and specialized steel production . For instance, zirconium iron alloys (FeZr) containing 15–45% Zr and 30–65% Si are used as deoxidizers and alloy additives in ultra-high-strength steels and cast iron .

Properties

CAS No.

12160-13-3

Molecular Formula

FeZr3

Molecular Weight

329.52 g/mol

IUPAC Name

iron;zirconium

InChI

InChI=1S/Fe.3Zr

InChI Key

MYUWZSPTERTQGL-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Zr].[Zr].[Zr]

Origin of Product

United States

Preparation Methods

Coprecipitation Methods

Coprecipitation is a widely employed technique for synthesizing iron-zirconium oxides and nanocomposites due to its simplicity and scalability. In one study, nano zirconium-iron oxide supported on activated carbon (ZIC) was prepared by coprecipitating zirconium oxychloride (ZrOCl₂·8H₂O) and iron chloride (FeCl₃) in a 1:1 molar ratio under alkaline conditions (pH 10.0). The mixture was hydrothermally treated at 180°C for 9 hours, resulting in uniformly dispersed nanoparticles with reduced agglomeration. Key parameters included:

Parameter Value
Zr:Fe molar ratio 1:1
Temperature 180°C
Reaction time 9 hours
Saturation magnetization 1.89 emu/g

The resulting ZIC exhibited enhanced adsorption capacity for antimony (Sb(V)) due to increased active sites from hydroxyl groups and metal oxides. Similarly, nanostructured Fe(III)-Zr(IV) mixed oxides (NHIZO) synthesized via coprecipitation at neutral pH demonstrated a Langmuir adsorption capacity of 65.5 mg/g for As(III), attributed to their nanocrystalline structure (16–21 nm) and high surface area.

Hydrothermal and Solvothermal Synthesis

Hydrothermal methods leverage high-pressure and high-temperature conditions to achieve crystallinity and phase purity. Iron-manganese-doped sulfated zirconia nanoparticles were synthesized by hydrothermally impregnating FeCl₃·6H₂O and ZrCl₄ with sulfate precursors, followed by calcination at 650°C. The material exhibited both Lewis and Brønsted acidic sites, critical for catalytic applications:

  • Surface area : 57.0 m²/g (BET method)
  • Pore size : 39 nm
  • Cytotoxicity : Effective against MDA-MB231 and HepG2 cancer cells (7.8–500 μg/mL).

Another study utilized a one-pot hydrothermal approach to prepare Fe-Zr@PDA@CMCS hydrogels for photothermal therapy. Dopamine self-polymerized around Fe³⁺ and Zr⁴⁺ ions, forming nanoparticles that were crosslinked with carboxymethyl chitosan. The hydrogel demonstrated a photothermal conversion efficiency of 52% under near-infrared irradiation.

Transmetalation and Organometallic Approaches

Organometallic synthesis enables precise control over molecular architectures. Di- and trinuclear iron-zirconium porphyrinoclathrochelates were prepared via transmetalation between iron(II) clathrochelate precursors and zirconium(IV)-porphyrin complexes. Key steps included:

  • Reacting n-butylboron-capped iron clathrochelates with Zr-tetraphenylporphyrin dichloride.
  • Purification via column chromatography.
  • Characterization by XRD, NMR, and magnetic circular dichroism.

These complexes exhibited weak electronic coupling between porphyrin units, making them suitable for studying redox interactions in catalytic systems.

Sol-Gel and Calcination Techniques

The sol-gel method facilitates homogeneous mixing at the molecular level. A nanostructured Fe(III)-Zr(IV) binary oxide was synthesized by hydrolyzing Fe(NO₃)₃ and ZrOCl₂ in aqueous ammonia, followed by drying at 110°C and calcination at 400°C. The material’s physicochemical properties included:

Property Value
Crystallite size 16–21 nm
Surface area 187 m²/g
Pore volume 0.29 cm³/g

This oxide demonstrated efficient As(III) removal via physisorption, with an enthalpy change (ΔH°) of +12.4 kJ/mol.

Metal-Organic Framework (MOF) Synthesis

Zirconium-based MOFs incorporating iron clathrochelate ligands were synthesized using hexanuclear Zr₆ clusters and dicarboxylic acid linkers. Zr-GU-1, a crystalline MOF with butyl side chains, exhibited:

  • BET surface area : 680 m²/g
  • Pore volume : 0.37 cm³/g
  • Stability : Retained structure in water and organic solvents.

These MOFs are promising for gas storage and heterogeneous catalysis due to their porosity and stability.

Biomedical Composite Preparation

Iron-zirconium composites are increasingly used in biomedicine. A Fe-Zr@PDA@CMCS hydrogel synthesized via hydrothermal methods combined Fenton reactions (Fe³⁺/Zr⁴⁺) and photothermal therapy (polydopamine). Key results included:

  • - OH production : Enhanced in tumor microenvironments (pH 5.0).
  • Swelling ratio : 300% in acidic conditions, ensuring controlled drug release.

Comparative Analysis of Methods

Method Advantages Limitations Applications
Coprecipitation Scalable, low cost Agglomeration issues Adsorbents, catalysts
Hydrothermal High crystallinity Energy-intensive Biomedical, catalysis
Transmetalation Molecular precision Complex synthesis Redox studies
Sol-Gel Homogeneous mixing Long processing times Environmental remediation
MOF synthesis High porosity Sensitivity to moisture Gas storage, catalysis

Chemical Reactions Analysis

Types of Reactions: Iron-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include iron oxide, zirconium oxide, and various iron-zirconium halides. These products have distinct properties and are used in different applications, such as catalysis and materials science .

Scientific Research Applications

Iron-zirconium compounds have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of iron-zirconium compounds depends on their specific application. In catalysis, these compounds often act as Lewis acids, facilitating the transfer of electrons and promoting chemical reactions. In drug delivery systems, the compounds can encapsulate therapeutic agents and release them in a controlled manner, targeting specific cells or tissues .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of iron-zirconium compounds vary based on their application. For example, in catalysis, the active sites on the compound’s surface interact with reactant molecules, lowering the activation energy and increasing reaction rates. In biological applications, the compounds may interact with cellular receptors or enzymes, influencing cellular processes and therapeutic outcomes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Phase Stability

Fe-Zr alloys are compared to other transition-metal systems, such as Ti-Fe-Zr and Sn-Fe-Zr , to evaluate phase behavior. In layered Zr-Fe-Sn systems, annealing at 750°C leads to the formation of α-Fe(Sn, Zr) solid solutions and intermetallics like (Ti₁₋yZrᵧ)₂Fe, which enhance hydrogenation kinetics in TiFe alloys . In contrast, pure Fe-Zr systems form FeZr₂ with a distinct cubic structure, whereas Cu-Zr oxides (e.g., Cu₁₀Zr₇) develop surface oxides under thermal stress, showing lower structural coherence .

Table 1: Phase Stability and Composition

Compound Phase Type Formation Temperature Key Components Notable Properties
FeZr₂ Intermetallic 1650°C Fe, Zr High melting point, neutron resistance
(Ti₁₋yZrᵧ)₂Fe Intergranular phase 750°C (annealed) Ti, Zr, Fe Accelerates hydrogen activation
Cu₁₀Zr₇ Surface oxide Thermally induced Cu, Zr, O Prone to monoclinic/tetragonal phase transitions
Mechanical and Thermal Properties

Fe-Zr alloys outperform Zr-Sn and Ti-Fe systems in high-temperature environments. For example:

  • Vacancy Migration Energies : Both Fe and Zr exhibit similar vacancy migration energies (0.55–0.65 eV), contributing to comparable thermal stability in alloys. However, Zr’s hexagonal close-packed (hcp) structure introduces anisotropy, unlike Fe’s body-centered cubic (bcc) lattice .
  • Hydrogen Embrittlement : Zr alloys (e.g., Zr-H systems) show severe hydrogen-induced fracture under tensile stress, whereas Fe-Zr intermetallics resist embrittlement due to stable oxide layers .

Table 2: Thermal and Mechanical Metrics

Property Fe-Zr Alloy Ti-Fe-Zr Zr-H System
Melting Point (°C) 1330–1650 ~940 (eutectic) N/A
Vacancy Migration (eV) 0.55–0.65 (Fe/Zr) 0.55–0.65 (Fe/Zr) 0.65 (Zr basal plane)
Hydrogen Resistance High (oxide layer) Moderate Low (hydride phases)

Key Research Findings and Challenges

  • Synergistic Effects : Ternary systems (e.g., Sn-Zr-Fe) demonstrate enhanced solid-solution strengthening but require precise stoichiometric control to avoid brittleness .
  • Limitations : Pure Fe-Zr alloys suffer from reduced ductility at high Zr concentrations (>45%), necessitating alloying with Nb or Si for improved toughness .
  • Future Directions : Advanced characterization techniques (e.g., thermodiffractometry) are needed to resolve phase ambiguities in multi-component Zr alloys .

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